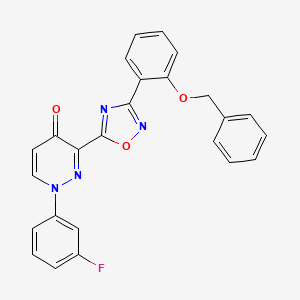
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound. It consists of a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
Synthesis Analysis
The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other approaches .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: Innovative synthesis methods for similar compounds have been explored. For instance, Mahmoud et al. (2012) discussed the synthesis of various derivatives, including 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, through reactions involving phenyl isothiocyanate and different electrophilic reagents (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
- Characterization Methods: Detailed spectroscopic analyses such as FT-IR, NMR, and vibrational studies are used to characterize these compounds. For example, El-Azab et al. (2018) conducted comprehensive computational and experimental analyses on oxadiazole derivatives, showcasing their potential non-linear optical (NLO) properties (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).
Biological Activities
- Antimicrobial and Antioxidant Potential: Compounds structurally related to the one have been evaluated for their antimicrobial and antioxidant activities. Chennapragada and Palagummi (2018) demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antimicrobial and antioxidant properties (Chennapragada & Palagummi, 2018).
- Anticancer Properties: New 3(2h)-one pyridazinone derivatives have been synthesized with a focus on their potential antioxidant activity, which could be relevant in the context of cancer research. Mehvish and Kumar (2022) highlighted this potential in their study (Mehvish & Kumar, 2022).
Pharmaceutical Research
- Drug Development: The structural features of 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one have similarities to compounds investigated for their potential as drugs. For example, Kunitomo et al. (2014) synthesized a series of pyridazinone-based inhibitors, providing insights into the process of drug development involving such structures (Kunitomo et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-18-9-6-10-19(15-18)30-14-13-21(31)23(28-30)25-27-24(29-33-25)20-11-4-5-12-22(20)32-16-17-7-2-1-3-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVYEVEXGYHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-azepan-1-ylethyl)-2-[4-(benzylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2477877.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)
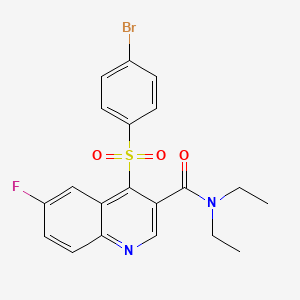
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2477880.png)
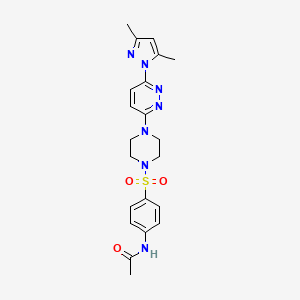

![2-Phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2477887.png)

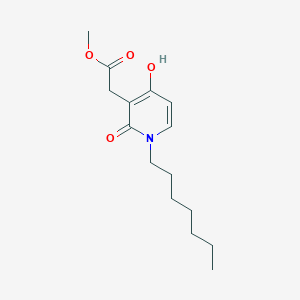

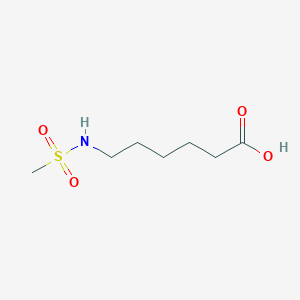
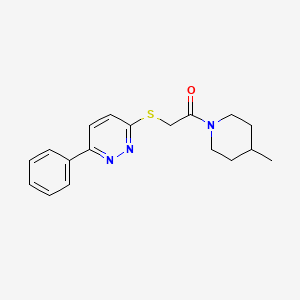
![Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)